4-Carbamoylbenzimidazole-2-carboxylic Acid
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Overview
Description
4-Carbamoylbenzimidazole-2-carboxylic Acid: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a carbamoyl group at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Carbamoylbenzimidazole-2-carboxylic Acid can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions . The reaction typically requires a mineral acid or acetic acid and is conducted under refluxing temperatures. Another method involves the use of transition metal-catalyzed C–N coupling reactions .
Industrial Production Methods:
Industrial production of benzimidazole derivatives, including this compound, often employs efficient one-pot synthesis methods. For example, the HBTU-promoted methodology allows for the conversion of carboxylic acids into benzimidazoles in high yields (80–99%) under mild, acid-free conditions . This method is advantageous for large-scale production due to its simplicity and high efficiency.
Chemical Reactions Analysis
Types of Reactions:
4-Carbamoylbenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
4-Carbamoylbenzimidazole-2-carboxylic Acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carbamoylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their therapeutic effects . For example, they can inhibit DNA synthesis in cancer cells, leading to cell death. The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function .
Comparison with Similar Compounds
2-Carbamoylbenzimidazole: Similar structure but lacks the carboxylic acid group at the 2-position.
4-Carbamoylbenzimidazole: Similar structure but lacks the carboxylic acid group at the 2-position.
Benzimidazole-2-carboxylic Acid: Similar structure but lacks the carbamoyl group at the 4-position.
Uniqueness:
4-Carbamoylbenzimidazole-2-carboxylic Acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C9H7N3O3 |
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Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-carbamoyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c10-7(13)4-2-1-3-5-6(4)12-8(11-5)9(14)15/h1-3H,(H2,10,13)(H,11,12)(H,14,15) |
InChI Key |
PLNJTOJTBBVABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(=O)O)C(=O)N |
Origin of Product |
United States |
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